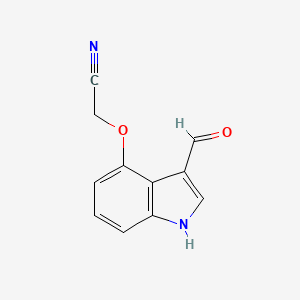
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system with a formyl group at the 3-position and an acetonitrile group at the 4-position, connected via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Formylation: The indole is then subjected to formylation at the 3-position using formylating agents such as Vilsmeier-Haack reagent.
Acetonitrile Introduction: The formylated indole is reacted with acetonitrile in the presence of a base to introduce the acetonitrile group at the 4-position via an ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is 2-((3-carboxyl-1H-indol-4-yl)oxy)acetonitrile.
Reduction: The major product is 2-((3-hydroxymethyl-1H-indol-4-yl)oxy)acetonitrile.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe for studying indole-related biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-formyl-1H-indol-3-yl)oxy)acetonitrile
- 2-((3-formyl-1H-indol-5-yl)oxy)acetonitrile
- 2-((3-formyl-1H-indol-6-yl)oxy)acetonitrile
Uniqueness
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the formyl and acetonitrile groups can affect the compound’s interaction with biological targets and its overall chemical properties.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-[(3-formyl-1H-indol-4-yl)oxy]acetonitrile |
InChI |
InChI=1S/C11H8N2O2/c12-4-5-15-10-3-1-2-9-11(10)8(7-14)6-13-9/h1-3,6-7,13H,5H2 |
InChI Key |
HMMBPKLUTKBRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC#N)C(=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


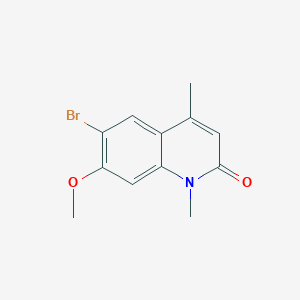



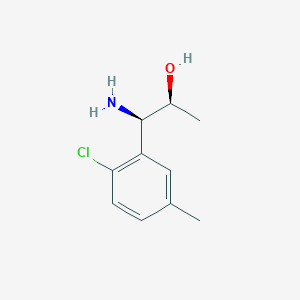
![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
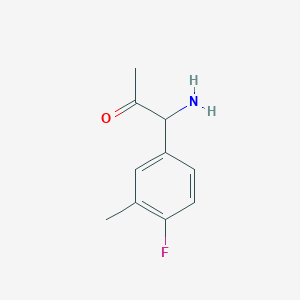
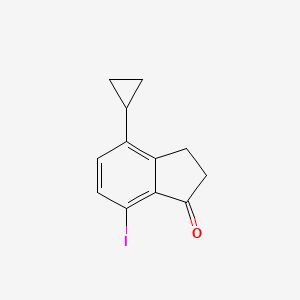

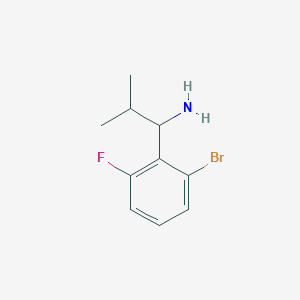
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)


![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
